Acetic acid;5-phenylhept-6-ene-1,4-diol
CAS No.: 645615-44-7
Cat. No.: VC16907728
Molecular Formula: C17H26O6
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645615-44-7 |
|---|---|
| Molecular Formula | C17H26O6 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | acetic acid;5-phenylhept-6-ene-1,4-diol |
| Standard InChI | InChI=1S/C13H18O2.2C2H4O2/c1-2-12(13(15)9-6-10-14)11-7-4-3-5-8-11;2*1-2(3)4/h2-5,7-8,12-15H,1,6,9-10H2;2*1H3,(H,3,4) |
| Standard InChI Key | NZLNXBSGRHJAAA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.C=CC(C1=CC=CC=C1)C(CCCO)O |
Introduction
Molecular and Structural Characteristics
Composition and Formula
The compound has the molecular formula and a molecular weight of 326.385 g/mol . Its structure integrates:
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A hept-6-ene chain with a phenyl group at the C5 position.
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1,4-diol groups at the C1 and C4 positions.
The IUPAC name, acetic acid;5-phenylhept-6-ene-1,4-diol, reflects this arrangement, while alternative names include 6-Heptene-1,4-diol,5-phenyl-,diacetate .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 326.385 g/mol | |
| Exact Mass | 326.173 g/mol | |
| LogP (Partition Coeff.) | 2.271 | |
| Topological Polar SA | 115.06 Ų |
Synthetic Pathways and Intermediate Utility
Oxidative and Coupling Reactions
The phenylheptene backbone may originate from Wittig or Heck coupling reactions, as seen in the synthesis of spirocyclic compounds . For instance, outlines domino reactions involving oxime ethers and tin hydrides to form complex heterocycles, hinting at strategies to assemble the phenyl-heptene motif.
Physicochemical Properties
Stability and Reactivity
The compound’s ester groups confer moderate polarity () , balancing solubility in organic solvents and limited aqueous miscibility. The enol ether (hept-6-ene) moiety introduces potential reactivity toward electrophilic addition or cyclization, as observed in related diacetates .
Table 2: Predicted Reactivity Profile
| Functional Group | Reactivity | Example from Literature |
|---|---|---|
| Diol Diacetate | Hydrolysis under acidic/basic conditions | |
| Phenyl Substituent | Electrophilic aromatic substitution | |
| Enol Ether | Cyclization to tetrahydrofurans |
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s structure positions it as a precursor for spirocyclic or fused-ring systems. For example, demonstrates how similar diol acetates undergo radical cyclization to form 1-azaspiro[4.4]nonanes, which are valuable in medicinal chemistry. The phenyl group could direct regioselectivity in such transformations.
Chiral Intermediate
The presence of stereocenters at C1 and C4 (from the diol) suggests potential for diastereoselective synthesis. Techniques like asymmetric dihydroxylation, as employed in , might enable enantiocontrolled production of this compound for use in chiral auxiliaries.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s behavior under catalytic conditions (e.g., hydrogenation of the enol ether) could expand its utility. Comparative studies with analogs like acetic acid;pentane-1,4-diol may reveal structure-reactivity relationships.
Biomedical Screening
While no bioactivity data exists, the structural resemblance to spirocyclic pharmacophores warrants cytotoxicity and target-binding assays to explore therapeutic potential.
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